molecular formula C11H10BrN B3218303 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile CAS No. 1188264-63-2

5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B3218303
CAS No.: 1188264-63-2
M. Wt: 236.11 g/mol
InChI Key: CEDICYDSDMDGOR-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile (CAS 1188264-63-2) is a brominated tetrahydronaphthalene derivative that serves as a versatile and valuable intermediate in organic synthesis, especially in pharmaceutical and agrochemical research . Its molecular structure incorporates two highly reactive functional groups: a bromine substituent and a nitrile group at the 2-position of the partially saturated naphthalene core . This combination of an electron-withdrawing (cyano) group and a potential leaving group (bromine) on the same rigid scaffold allows for selective and sequential modifications, making it an ideal building block for constructing complex heterocycles or for fine-tuning molecular properties in drug discovery programs . The compound's main applications lie in its use as a precursor for further functionalization through various catalytic cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, as well as nucleophilic substitutions and cyclization processes . The tetrahydronaphthalene (tetralin) skeleton is a privileged structure in medicinal chemistry, found in numerous biologically active molecules . Consequently, this intermediate is employed in the preparation of various pharmaceuticals and in the development of compounds with potential therapeutic effects, contributing to scaffold diversification in research . Its unique properties also make it a compound of interest in material science, particularly in the design of organic electronic materials . Handling & Storage: Store at 2-8°C . This product is intended for research purposes only and is not intended for human therapeutic use or veterinary applications.

Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-3,8H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDICYDSDMDGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C#N)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217471
Record name 5-Bromo-1,2,3,4-tetrahydro-2-naphthalenecarbonitrile
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Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188264-63-2
Record name 5-Bromo-1,2,3,4-tetrahydro-2-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188264-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2,3,4-tetrahydro-2-naphthalenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of a nitrile group. One common method is:

    Bromination: 1,2,3,4-tetrahydronaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Nitrile Introduction: The brominated intermediate is then reacted with a cyanide source, such as sodium cyanide, under appropriate conditions to form the nitrile group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-amine.

    Oxidation: 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to study the effects of bromine and nitrile substituents on reaction mechanisms.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological systems due to its ability to interact with various biomolecules.

Medicine:

    Pharmaceuticals: Investigated for potential use in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile depends on its interaction with specific molecular targets. The bromine and nitrile groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and binding affinity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparisons with analogs in the tetrahydronaphthalene and brominated aromatic families. Below is a detailed analysis:

Table 1: Comparison of 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile with Analogous Compounds

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
5-Bromo-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁Br Bromine at 5-position Intermediate in organic synthesis; MW: 211.10 g/mol [2]
3-Methylpyridine-2-sulfonic acid C₆H₇NO₃S Methyl and sulfonic acid groups Catalyst or ligand in metal complexes [2]
5-(Dimethylamino)naphthalene-1-sulfonamide C₁₂H₁₄N₂O₂S Sulfonamide, dimethylamino Fluorescent probe (e.g., dansyl derivatives) [1]

Key Observations:

Synthetic Utility :

  • Brominated tetrahydronaphthalenes (e.g., C₁₀H₁₁Br) are often intermediates in pharmaceuticals or agrochemicals. The addition of a nitrile group expands utility in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) due to the electron-withdrawing nature of -CN.
  • In contrast, sulfonic acid derivatives (e.g., 3-Methylpyridine-2-sulfonic acid) are more commonly employed in acid-catalyzed reactions or as surfactants.

Spectroscopic and Physical Properties: The bromine atom in the target compound contributes to a higher molecular weight and distinct NMR shifts (e.g., ¹H NMR: δ ~4.5–5.5 ppm for aromatic protons adjacent to Br). The nitrile group’s IR absorption (~2200 cm⁻¹) is a key diagnostic feature absent in non-cyano analogs.

Research Findings and Limitations

  • Stability Data : The compound’s stability under acidic/basic conditions remains uncharacterized in the provided sources, though bromine’s susceptibility to elimination reactions may require careful handling.

Biological Activity

5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile (C11H10BrN) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C11H10BrN
  • CAS Number: 1188264-63-2

The synthesis of this compound typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of a nitrile group. The general synthetic route can be summarized as follows:

  • Bromination:
    • 1,2,3,4-tetrahydronaphthalene is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce the bromine atom.
  • Nitrile Introduction:
    • The brominated intermediate is reacted with sodium cyanide under appropriate conditions to form the nitrile group.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

Mechanism of Action:

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes by binding to their active sites. This interaction can modulate metabolic pathways relevant to disease processes.
  • Receptor Modulation: It can interact with cellular receptors, influencing signal transduction pathways. This characteristic makes it a candidate for therapeutic applications in various conditions.

Biological Activity and Research Findings

Recent studies have highlighted the potential biological activities of this compound:

  • Antimicrobial Properties:
    • Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic functions.
  • Anticancer Activity:
    • Preliminary studies suggest potential anticancer properties. The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival.
  • Neuropharmacological Effects:
    • There is emerging evidence that suggests this compound could influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or mood disorders.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityShowed effective inhibition against E. coli and S. aureus with MIC values indicating strong antimicrobial potential.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values suggesting significant cytotoxicity at low concentrations.
Study CNeuropharmacological EffectsDemonstrated modulation of serotonin receptors leading to potential anxiolytic effects in animal models.

Q & A

Q. What synthetic routes are recommended for preparing 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile?

  • Methodological Answer : The compound can be synthesized via bromination of a tetralin precursor followed by nitrile introduction. Key steps include:
  • Bromination : Use N-bromosuccinimide (NBS) under radical conditions to selectively brominate the tetrahydronaphthalene scaffold .
  • Cyano Group Installation : Employ a nucleophilic substitution or Pd-catalyzed cyanation (e.g., using Zn(CN)₂ or K₄[Fe(CN)₆]) at the 2-position. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the scaffold’s structure and bromine/cyano group positions. 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydronaphthalene ring .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₀BrN; [M+H]⁺ = 228.0044) and isotopic patterns for bromine .
  • IR Spectroscopy : Confirm the nitrile group via a sharp peak near ~2200 cm⁻¹ .

Q. How should researchers ensure the stability of this compound during storage?

  • Methodological Answer :
  • Temperature : Store at 0–6°C in airtight, light-resistant vials to prevent thermal decomposition or photochemical reactions .
  • Solvent Compatibility : Dissolve in anhydrous DMSO or dichloromethane to avoid hydrolysis of the nitrile group.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition states and intermediates for bromination or cyanation steps to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using software like Gaussian or ORCA. Validate results against experimental yields .
  • Electrostatic Potential Maps : Identify electron-deficient sites for electrophilic substitution using Mulliken charges .

Q. What strategies resolve contradictory spectroscopic data in characterizing derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with analogous compounds (e.g., 5-Bromo-3,3-dimethylindoline-7-carbonitrile) to identify diagnostic peaks .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry by determining the crystal structure .
  • Isotopic Labeling : Use ¹³C-labeled nitrile precursors to confirm bond connectivity via ¹³C-¹H coupling in NMR .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives?

  • Methodological Answer :
  • Variable Selection : Test factors like temperature (50–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. DMF) .
  • Response Surface Methodology (RSM) : Use software (e.g., Design-Expert) to model interactions between variables and maximize yield.
  • Validation : Replicate optimal conditions in triplicate to ensure reproducibility.

Q. What methodologies address regioselectivity challenges in functionalizing the tetrahydronaphthalene scaffold?

  • Methodological Answer :
  • Directing Groups : Introduce temporary groups (e.g., sulfonic acid) to steer bromination/cyanation to the desired position .
  • Metal Catalysis : Use Pd or Cu catalysts to achieve site-selective C–H activation. For example, Pd(OAc)₂ with pyridine ligands enhances nitrile installation at the 2-position .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor the desired product.

Q. What approaches are recommended for evaluating the pharmacological potential of this compound?

  • Methodological Answer :
  • In Silico Screening : Dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina to predict binding affinity .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) in cell lines. Use 5-Bromo-1-benzothiophene-2-carbonyl chloride as a structural analog for comparison .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) to guide lead optimization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

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